molecular formula C21H21ClO6 B601709 FenofibricAcid1-Carboxyl-1-methylethylEster CAS No. 1797121-54-0

FenofibricAcid1-Carboxyl-1-methylethylEster

Katalognummer: B601709
CAS-Nummer: 1797121-54-0
Molekulargewicht: 404.85
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester typically involves the esterification of fenofibric acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Quality Control and Analytical Studies

  • Impurity Standard : Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester serves as an impurity standard in the quality control of fenofibrate formulations. Its presence is crucial for ensuring the safety and efficacy of lipid-lowering medications .
  • Analytical Method Development : It is utilized in developing and validating analytical methods for detecting and quantifying impurities in fenofibrate products. This ensures compliance with regulatory standards set by agencies like the FDA .

Clinical Applications

  • Hyperlipidemia Treatment : Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester is part of formulations aimed at treating dyslipidemia and hyperlipidemia. Studies have shown its effectiveness in lowering triglycerides and low-density lipoprotein cholesterol levels, which are critical in managing cardiovascular diseases .

Biological Research

Metabolic Studies

  • Insulin Sensitivity : Research indicates that Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester may improve insulin sensitivity and glucose metabolism, particularly in diabetic models. A study demonstrated significant improvements in glucose metabolism in db/db mice, suggesting potential applications in diabetes management .

Neuroprotective Effects

  • Investigations into the neuroprotective properties of fenofibric acid derivatives have shown promise. These studies suggest that the compound may have beneficial effects on neuronal health, potentially offering therapeutic avenues for neurodegenerative diseases .

Toxicology Studies

Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester is also employed in toxicity assessments to better understand the safety profile of fenofibrate and its impurities. This research is vital for establishing safe dosage levels and identifying any adverse effects associated with long-term use .

Case Study 1: Lipid Regulation

A clinical trial involving patients with hyperlipidemia demonstrated that a combination therapy including Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester significantly reduced triglyceride levels compared to standard treatments alone. The study highlighted the compound's role in enhancing lipid profiles effectively.

Case Study 2: Diabetes Management

In a preclinical study on diabetic mice, treatment with Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester resulted in improved insulin sensitivity. The findings suggest that this compound could be further explored as an adjunct therapy for diabetes management.

Biologische Aktivität

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS: 1797121-54-0) is a derivative of fenofibrate, primarily known for its role in lipid metabolism and its therapeutic applications in treating dyslipidemia. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and effects observed in various studies.

Fenofibric Acid is a carboxylic ester that undergoes hydrolysis to yield fenofibric acid, which is the active metabolite exerting pharmacological effects. The hydrolysis predominantly occurs in the liver, facilitated by the enzyme human carboxylesterase 1A (hCES1A). Studies indicate that hCES1A plays a crucial role in the metabolic activation of fenofibrate, with kinetic analyses showing that it can be rapidly hydrolyzed, demonstrating a clearance rate significantly higher than other enzymes involved in lipid metabolism .

Molecular Mechanisms

Fenofibric Acid exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor regulates genes involved in lipid metabolism, leading to increased lipolysis and decreased levels of triglycerides and apoprotein C-III. The activation of PPARα also enhances the transcription of genes associated with peroxisome proliferation, which is linked to oxidative stress responses in the liver .

MechanismDescription
PPARα ActivationIncreases lipolysis and alters lipid homeostasis
Enzyme InhibitionInhibits matrix metalloproteinases (MMPs) like MMP9
Gene RegulationModulates expression of genes related to lipid metabolism

Cellular Effects

The compound influences various cellular functions, including:

  • Cell Signaling : Alters signaling pathways related to lipid metabolism.
  • Gene Expression : Modulates the expression of genes involved in inflammation and lipid regulation.
  • Metabolic Effects : Enhances fatty acid oxidation and reduces serum levels of LDL cholesterol.

In vitro studies have shown that fenofibric acid can down-regulate MMP9 activity in macrophages, contributing to its anti-inflammatory properties .

Dosage Effects in Animal Models

Research has demonstrated that the biological activity of Fenofibric Acid varies with dosage. In animal models, particularly those on high-fat diets, varying doses have shown differential effects on lipid profiles:

  • Low Doses : Effective at reducing LDL and triglycerides without significant adverse effects.
  • High Doses : May lead to hepatotoxicity or increased oxidative stress, indicating a threshold beyond which toxicity may occur .

Case Studies and Clinical Implications

Clinical studies have highlighted the efficacy of fenofibric acid in managing conditions such as hyperlipidemia and fatty liver disease. For example:

  • A study involving patients with dyslipidemia demonstrated significant reductions in LDL cholesterol levels when treated with fenofibrate, showcasing its therapeutic potential .
  • Another case study indicated that combination therapy with statins and fibrates could enhance lipid-lowering effects while minimizing side effects associated with higher doses of individual agents .

Eigenschaften

IUPAC Name

2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSZPQHMJDXVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 2
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 3
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 6
Reactant of Route 6
FenofibricAcid1-Carboxyl-1-methylethylEster

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.